[4-(4-METHOXYPHENYL)PIPERAZINO](2-METHYL-3-FURYL)METHANONE
Overview
Description
4-(4-METHOXYPHENYL)PIPERAZINOMETHANONE is a complex organic compound that features a piperazine ring substituted with a methoxyphenyl group and a furylmethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-METHOXYPHENYL)PIPERAZINOMETHANONE typically involves the reaction of 4-methoxyphenylpiperazine with a suitable furylmethanone derivative. The reaction conditions often require the use of solvents such as tetrahydrofuran and catalysts to facilitate the coupling reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale Grignard coupling reactions, where cyanuric chloride reacts with an aryl Grignard reagent. This method, while efficient, requires stringent conditions to avoid the presence of water and oxygen .
Chemical Reactions Analysis
Types of Reactions
4-(4-METHOXYPHENYL)PIPERAZINOMETHANONE can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Tetrahydrofuran, dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4-(4-METHOXYPHENYL)PIPERAZINOMETHANONE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including its role as an inhibitor in various biological pathways.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 4-(4-METHOXYPHENYL)PIPERAZINOMETHANONE involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and the biological context. The pathways involved often include signal transduction mechanisms and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
[4-(2-methoxyphenyl)piperazino][3-(piperidinosulfonyl)phenyl]methanone: Shares structural similarities but differs in its functional groups and biological activity.
[1-(4-methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]methanone: Another compound with a methoxyphenyl group, but with different applications and properties.
Uniqueness
4-(4-METHOXYPHENYL)PIPERAZINOMETHANONE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted research and industrial applications.
Properties
IUPAC Name |
[4-(4-methoxyphenyl)piperazin-1-yl]-(2-methylfuran-3-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3/c1-13-16(7-12-22-13)17(20)19-10-8-18(9-11-19)14-3-5-15(21-2)6-4-14/h3-7,12H,8-11H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRJRKPOQTVPTMQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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